N-(2-Hydroxyethyl) Substitution vs. Primary Amines
The target compound (CAS 90565-85-8) differs fundamentally from the simpler primary amino alcohol analog 2-amino-1-pyridin-3-ylethanol (CAS 92990-44-8) via N-substitution with a 2-hydroxyethyl group. This substitution increases molecular weight from 138.17 g/mol to 182.22 g/mol, introduces an additional hydrogen-bond donor/acceptor site, and alters the amine from primary to secondary . The resulting scaffold serves as a direct precursor to biologically active tertiary amines, such as the CYP51 inhibitor 2-{[2-(3,4-dichlorophenyl)ethyl]propylamino}-1-pyridin-3-ylethanol [1]. The primary amine analog lacks the N-alkylation handle required for constructing these pharmacologically relevant tertiary amine derivatives .
| Evidence Dimension | Molecular weight and amine substitution type |
|---|---|
| Target Compound Data | MW 182.22 g/mol; secondary amine with N-(2-hydroxyethyl) substitution |
| Comparator Or Baseline | 2-amino-1-pyridin-3-ylethanol (CAS 92990-44-8): MW 138.17 g/mol; primary amine |
| Quantified Difference | MW increase of 44.05 g/mol (C₂H₅O mass unit); primary → secondary amine functional change |
| Conditions | Calculated from molecular formulas (C9H14N2O2 vs. C7H10N2O) |
Why This Matters
This structural distinction determines which downstream derivatives are synthetically accessible; selecting the incorrect scaffold would preclude access to tertiary amine-based pharmacophores.
- [1] Korošec, T., Grdadolnik, J., Urleb, U., et al. Synthesis, Conformation, and Stereodynamics of a Salt of 2-{[2-(3,4-Dichlorophenyl)ethyl]propylamino}-1-pyridin-3-ylethanol. J. Org. Chem. 2006, 71(2), 792-795. View Source
